molecular formula C7H10N2O3 B8552761 3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)propanoic acid

3-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)propanoic acid

Cat. No. B8552761
M. Wt: 170.17 g/mol
InChI Key: SCRSBZPHYODKIY-UHFFFAOYSA-N
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Patent
US09005670B2

Procedure details

To a solution of 3-methyl-pyrazol-5-one (5.7 g, 58.0 mmol) in anhydrous 1,4-dioxane was added 3-bromopropionic acid, and the resulting mixture was heated to reflux for 48 h.12 The reaction mixture was concentrated under reduced pressure, and the crude product was purified by column chromotography using 5-10% MeOH/DCM as an eluent to give 3j (22%) as a solid.13 mp: 210-215° C. (Lit. mp 178-180° C.); 1H NMR (400 MHz, CDCl3): δ 2.21 (s, 3H), 2.76 (m, 2H), 3.14 (s, 2H), 4.14 (m, 2H), 8.01 (brs, 1H); HRMS (m/z): [M−H]− calcd for C7H4N2O3, 169.0619; found, 169.0622.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][C:5](=[O:7])[CH:6]=1.Br[CH2:9][CH2:10][C:11]([OH:13])=[O:12]>O1CCOCC1>[CH3:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[N:3]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
CC=1N=NC(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
12 The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromotography

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(C1)=O)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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